

O-Desmethyltramadol Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Desmethyltramadol hydrochloride

Cat. No.: B1140644

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the receptor binding affinity profile of O-Desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug tramadol. O-DSMT is a critical contributor to the therapeutic effects of tramadol, exhibiting a significantly higher affinity for the μ -opioid receptor. This document summarizes quantitative binding and functional data, details the experimental protocols utilized for their determination, and presents key concepts through graphical visualizations to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Tramadol is a centrally acting analgesic that exerts its effects through a dual mechanism of action: weak agonism at the μ -opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.^{[1][2]} The analgesic efficacy of tramadol is largely dependent on its hepatic metabolism by the cytochrome P450 enzyme CYP2D6 to its primary active metabolite, O-Desmethyltramadol (O-DSMT or M1).^{[1][3][4]} O-DSMT displays a markedly increased affinity and potency at the μ -opioid receptor compared to its parent compound, tramadol.^{[1][3][5]} Understanding the detailed receptor binding profile of O-DSMT is crucial for elucidating the pharmacological actions of tramadol and for the development of novel analgesics. This guide provides a consolidated overview of the in vitro receptor binding affinities and functional activities of O-DSMT enantiomers.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key *in vitro* pharmacological parameters for the enantiomers of O-Desmethyltramadol and, for comparison, racemic tramadol.

Table 1: μ -Opioid Receptor (MOR) Binding Affinity

Compound	Receptor	Assay Type	Radioactive Ligand	K_i (nM)	Reference(s)
(+)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ Naloxone	3.4	[1][2][6][7]
(+)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	3.359	[8]
(-/-)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	18.59	[2][8]
(-)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ Naloxone	240	[2][6]
(-)-O-Desmethyltramadol (M1)	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	674.3	[8]
(+/-)-Tramadol	Human μ -opioid	Competition Binding	$[^3\text{H}]$ Naloxone	2400	[1][2]
(+/-)-Tramadol	Human μ -opioid	Competition Binding	$[^3\text{H}]$ DAMGO	12486	[2][8][9]

Note: Lower K_i values indicate higher binding affinity.

Table 2: Delta (δ) and Kappa (κ) Opioid Receptor Binding Affinity

Compound	Receptor	K_i (nM)	Reference(s)
O-Desmethyltramadol	Delta Opioid Receptor (DOR)	>10,000	[10]
O-Desmethyltramadol	Kappa Opioid Receptor (KOR)	>10,000	[10]
Tramadol	Delta Opioid Receptor (DOR)	>10,000	[11]
Tramadol	Kappa Opioid Receptor (KOR)	42,700	[11]

Table 3: μ -Opioid Receptor Functional Activity ([35 S]GTP γ S Assay)

Compound	EC ₅₀ (nM)	E _{max} (% of DAMGO)	Reference(s)
(+)-O-Desmethyltramadol (M1)	860	52	[1][7]
(-)-O-Desmethyltramadol (M1)	>10,000	Not specified	[1]
(+/-)-Tramadol	>10,000	No stimulatory effect	[1]

Table 4: Monoamine Transporter Inhibition

Compound	Transporter	Assay Type	IC ₅₀ (μM)	Reference(s)
(+)-Tramadol	Human Serotonin (SERT)	[³ H]5-HT uptake	1.0	[1]
(-)-Tramadol	Human Serotonin (SERT)	[³ H]5-HT uptake	0.8	[1]
O-Desmethyltramadol (enantiomers not specified)	Serotonin (SERT)	Inactive	Inactive	[12]
(-)-O-Desmethyltramadol	Norepinephrine (NET)	Active	Not specified	[13][14]
Tramadol	Norepinephrine (NET)	[³ H]-NE uptake	K _i = 13.7	[15]

Experimental Protocols

The data presented in this guide were primarily generated using competitive radioligand binding assays and functional assays such as the [³⁵S]GTP_γS binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2][16]

Methodology:

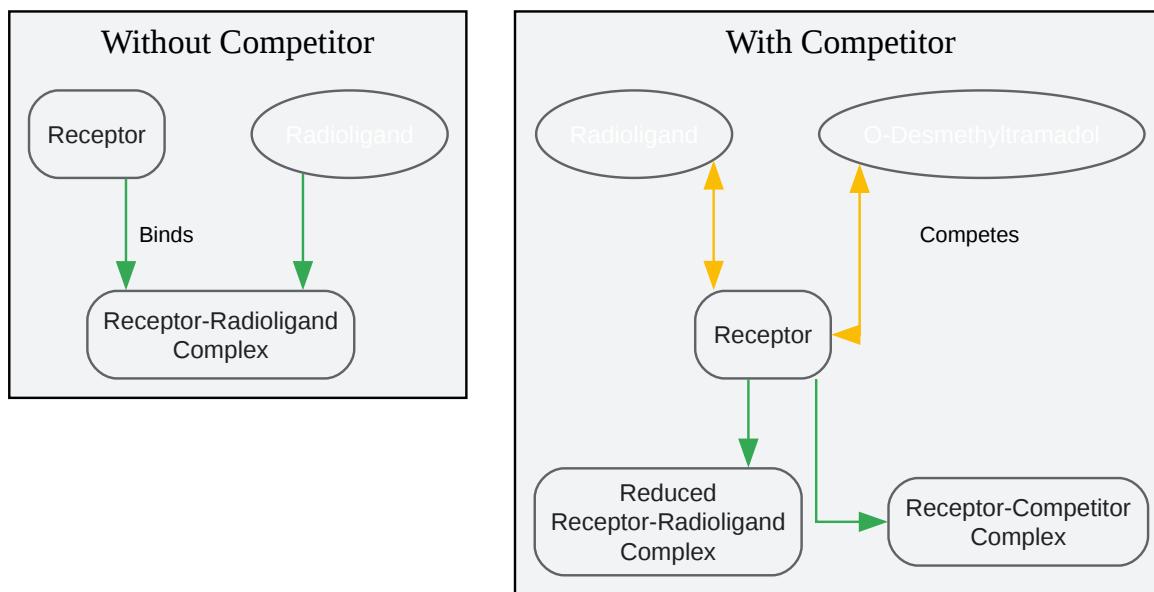
- Membrane Preparation:
 - Cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells expressing the μ-opioid receptor) are cultured to near confluence.[2][17]

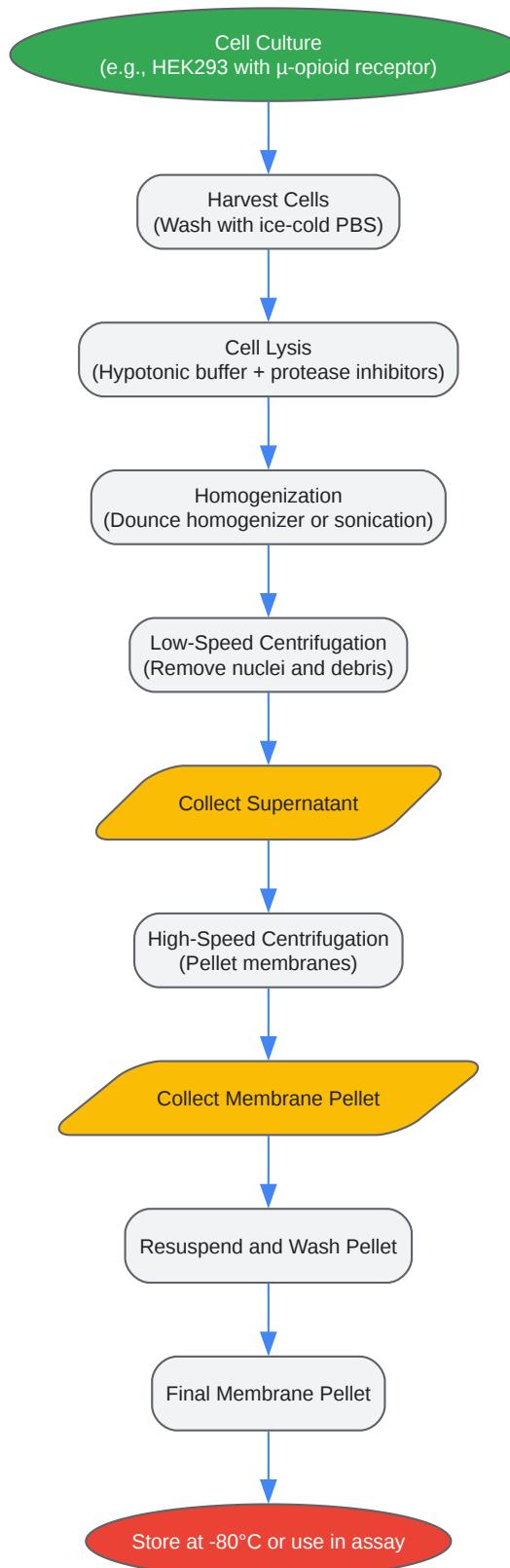
- The cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.[2]
- The cell lysate is homogenized and subjected to centrifugation to pellet the cell membranes.[2][18]
- The membrane pellet is washed and resuspended in an appropriate assay buffer.[18] The protein concentration of the membrane preparation is determined using a standard protein assay.[18]

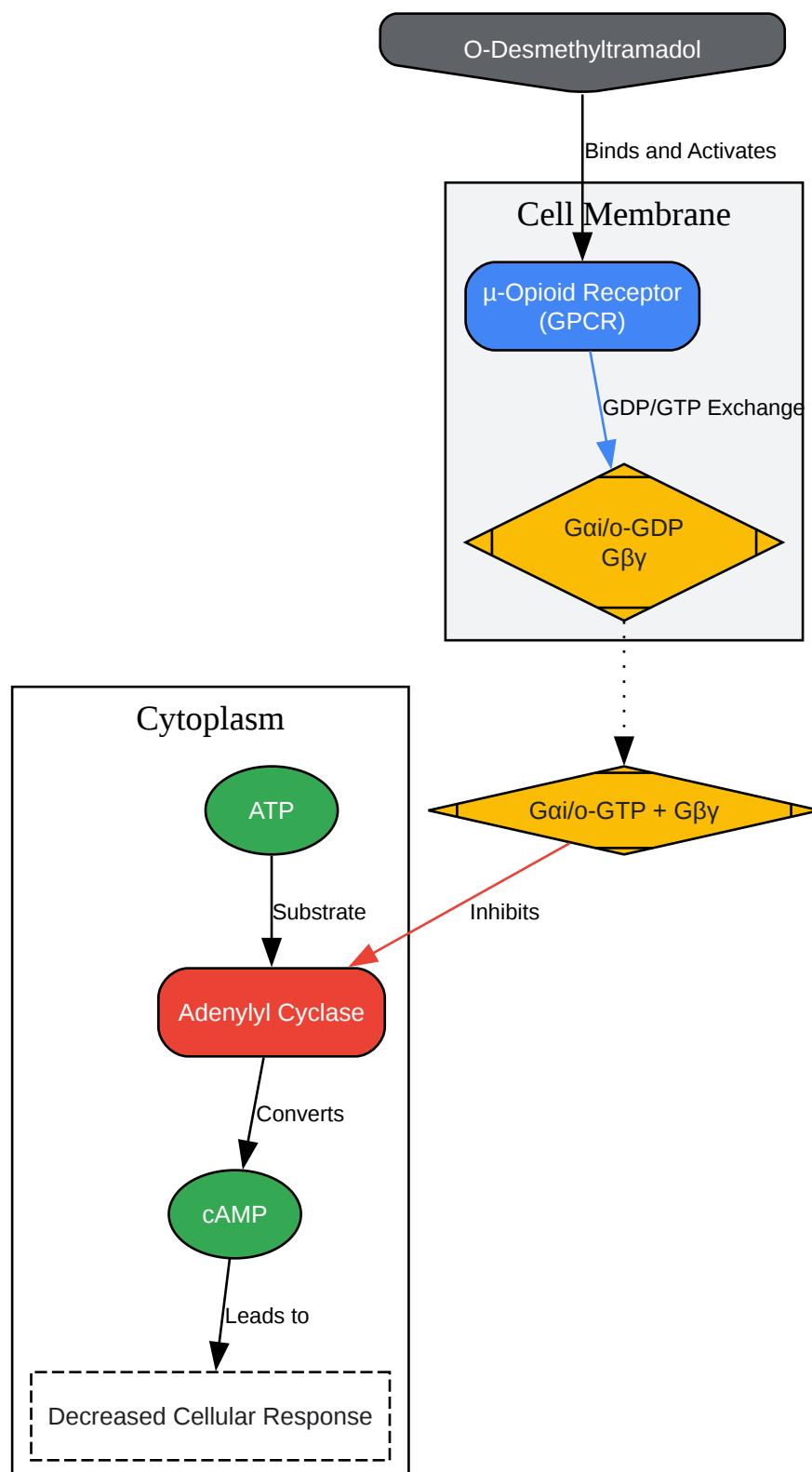
- Competition Binding Assay:
 - A fixed concentration of a high-affinity radioligand (e.g., [³H]Naloxone or [³H]DAMGO for the μ -opioid receptor) is incubated with the prepared cell membranes.[1][8]
 - Varying concentrations of the unlabeled test compound (e.g., O-Desmethyltramadol) are added to compete for binding with the radioligand.[1]
 - The reaction mixture is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][18]
- Separation and Quantification:
 - The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[1]
 - The filters are washed with ice-cold assay buffer to remove any unbound radioligand.[1]
 - The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[1]
- Data Analysis:
 - The data are analyzed using non-linear regression to generate a dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[2]

- The IC_{50} value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_e))$ Where $[L]$ is the concentration of the radioligand and K_e is the dissociation constant of the radioligand for the receptor.[2]

[³⁵S]GTPyS Functional Assay


Objective: To assess the functional activity (potency and efficacy) of a compound as a G-protein coupled receptor (GPCR) agonist.[1]


Methodology:


- Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.[1]
- Assay Procedure:
 - Cell membranes are incubated with varying concentrations of the test compound in an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and GDP.[1]
 - A fixed concentration of [³⁵S]GTPyS, a non-hydrolyzable GTP analog, is added to the mixture.[1]
 - The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[1]
- Termination and Quantification:
 - The assay is terminated by rapid filtration through glass fiber filters.[1]
 - The amount of [³⁵S]GTPyS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.[1]
- Data Analysis:
 - The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and E_{max} (maximum effect) values for the test compound. [1]

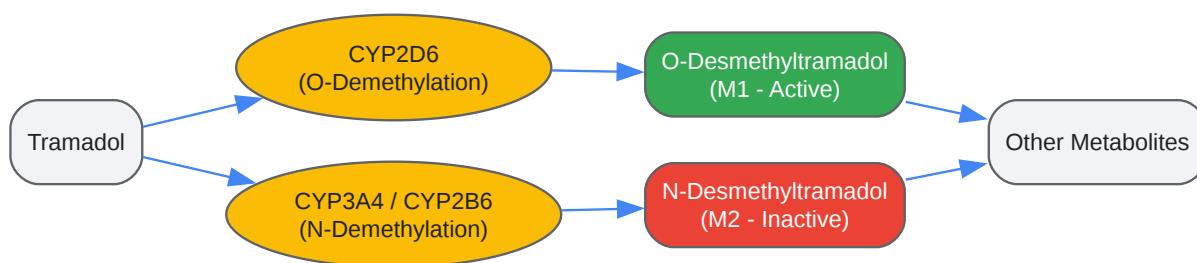

Visualizations

Diagram 1: Principle of Competitive Radioligand Binding Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Desmetramadol Is Identified as a G-Protein Biased μ Opioid Receptor Agonist [frontiersin.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. O-Desmethyltramadol [bionity.com]
- 14. Desmetramadol - Wikipedia [en.wikipedia.org]
- 15. Tramadol inhibits norepinephrine transporter function at desipramine-binding sites in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [O-Desmethyltramadol Hydrochloride: A Comprehensive Receptor Binding Affinity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140644#o-desmethyltramadol-hydrochloride-receptor-binding-affinity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com